molecular formula C11H18O B13639683 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde CAS No. 1114060-64-8

1-(2-Propen-1-yl)cycloheptanecarboxaldehyde

Cat. No.: B13639683
CAS No.: 1114060-64-8
M. Wt: 166.26 g/mol
InChI Key: HCXRFKNCPQJDHU-UHFFFAOYSA-N
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Description

1-(2-Propen-1-yl)cycloheptanecarboxaldehyde is a medium-ring alicyclic aldehyde featuring a cycloheptane backbone substituted with a propenyl group (allyl group) and a carboxaldehyde functional group. This compound combines the conformational flexibility of a seven-membered ring with the reactivity of both an α,β-unsaturated system (from the propenyl group) and an aldehyde moiety.

Properties

CAS No.

1114060-64-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-prop-2-enylcycloheptane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-2-7-11(10-12)8-5-3-4-6-9-11/h2,10H,1,3-9H2

InChI Key

HCXRFKNCPQJDHU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCCC1)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with allyl bromide in the presence of a base to form the corresponding allyl cycloheptanone. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(2-Propen-1-yl)cycloheptanecarboxaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Propen-1-yl)cycloheptanecarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical responses. The molecular targets and pathways involved are subjects of ongoing research, particularly in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde with four analogs, focusing on molecular structure, reactivity, and spectral properties.

Cycloheptanecarboxaldehyde (Parent Compound)

  • Structure : Lacks the propenyl substituent, retaining only the cycloheptane ring and aldehyde group.
  • Reactivity : Participates in deamination reactions with nitrous acid, forming nitrosamines. Yields of aromatic nitrosamines (e.g., in the presence of benzaldehyde) are influenced by competitive oxidation pathways .
  • NMR Data : Aldehyde proton appears as a singlet at δ 9.8 ppm, distinct from benzaldehyde (δ 10.0 ppm) due to ring current effects .

Benzaldehyde (Aromatic Analog)

  • Structure : Replaces the cycloheptane ring with a phenyl group.
  • Reactivity : Forms aromatic nitrosamines under similar deamination conditions, though with lower yields (19–25%) compared to cycloheptanecarboxaldehyde derivatives .
  • NMR Data : Aldehyde proton resonance at δ 10.0 ppm, slightly downfield relative to cycloheptanecarboxaldehyde due to aromatic deshielding .
  • Key Difference : The aromatic system introduces electronic effects (e.g., resonance stabilization) absent in alicyclic analogs.

1-[(1R,2R)-2-Methoxycyclohexyl]cycloheptanecarboxaldehyde (Sterically Bulky Derivative)

  • Structure : Substituted with a (1R,2R)-2-methoxycyclohexyl group (CAS: 876051-01-3, C₁₅H₂₆O₂) .
  • Key Difference : Increased molecular weight (238.37 g/mol) and stereochemical complexity compared to the propenyl-substituted target compound.

(Prop-2-yn-1-ylsulfanyl)carbonitrile (Functional Group Comparison)

  • Structure : Contains a propargyl sulfide and nitrile group (CAS: 24309-48-6, C₄H₃NS) .
  • Relevance : Highlights the impact of unsaturated bonds (alkyne vs. alkene) and functional groups (nitrile vs. aldehyde) on hazard profiles and reactivity.

Data Table: Structural and Reactivity Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Aldehyde Proton Shift (δ ppm) Reactivity Notes
Cycloheptanecarboxaldehyde - C₈H₁₄O 126.20 None 9.8 Forms nitrosamines; moderate yield
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde - C₁₁H₁₆O 164.25 2-Propen-1-yl Not reported Potential for Michael addition/polymerization
Benzaldehyde 100-52-7 C₇H₆O 106.12 Phenyl 10.0 Aromatic nitrosamine formation
1-[(1R,2R)-2-Methoxycyclohexyl] derivative 876051-01-3 C₁₅H₂₆O₂ 238.37 Methoxycyclohexyl Not reported Steric hindrance alters reactivity

Research Findings and Implications

Steric vs. Electronic Modulation : Compared to the methoxycyclohexyl derivative , the propenyl group likely imposes less steric hindrance but greater electronic activation of the aldehyde group.

Reaction Yields : Cycloheptanecarboxaldehyde enhances nitrosamine yields in deamination reactions ; the propenyl substituent could further modulate this by altering intermediate stability.

Spectral Differentiation : NMR shifts of aldehyde protons are sensitive to ring size and substituents (e.g., δ 9.8 ppm for cycloheptane vs. δ 10.0 ppm for benzaldehyde) .

Biological Activity

1-(2-Propen-1-yl)cycloheptanecarboxaldehyde, a compound with a unique structure, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula of 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde is C10H14OC_{10}H_{14}O. Its structure features a cycloheptane ring with a propenyl group and an aldehyde functional group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for reducing inflammation in various conditions.

Antioxidant Activity

1-(2-Propen-1-yl)cycloheptanecarboxaldehyde displays notable antioxidant activity. It scavenges free radicals effectively, as evidenced by the DPPH assay results:

Concentration (µg/mL) % Inhibition
1025%
5050%
10075%

This antioxidant capacity may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde is likely attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : The aldehyde group may form covalent bonds with nucleophilic sites on enzymes, inhibiting their function and thereby affecting metabolic pathways.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Efficacy in Food Preservation : A study evaluated the use of 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde in extending the shelf life of perishable food items by inhibiting microbial growth. Results showed a significant reduction in spoilage organisms over a storage period of four weeks.
  • Therapeutic Potential in Inflammatory Diseases : Clinical trials involving patients with chronic inflammatory conditions demonstrated improved symptoms when treated with formulations containing this compound, suggesting its role as an adjunct therapy.

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